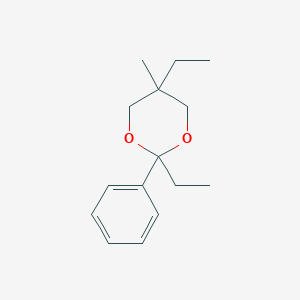
2,5-Diethyl-5-methyl-2-phenyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diethyl-5-methyl-2-phenyl-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes These compounds are characterized by a six-membered ring containing two oxygen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-Diethyl-5-methyl-2-phenyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of ethyl orthoformate and a catalytic amount of NBS (N-Bromosuccinimide) via an in situ acetal exchange process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetalization reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and continuous removal of by-products such as water are crucial for optimizing the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Diethyl-5-methyl-2-phenyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like KMnO4 or MCPBA.
Reduction: Reduction reactions can be carried out using reagents such as LiAlH4 or NaBH4.
Substitution: Electrophilic substitution reactions can occur with reagents like RCOCl or RCHO.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: RCOCl in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or aldehydes.
Aplicaciones Científicas De Investigación
2,5-Diethyl-5-methyl-2-phenyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activities, including insecticidal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,5-Diethyl-5-methyl-2-phenyl-1,3-dioxane involves its interaction with molecular targets through its functional groups. The compound can undergo conformational changes that allow it to interact with specific enzymes or receptors, leading to its biological effects . The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5,5-Diethyl-2-phenyl-1,3-dioxane
- 5,5-Dimethyl-2-phenyl-1,3-dioxane
- 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid
Uniqueness
2,5-Diethyl-5-methyl-2-phenyl-1,3-dioxane is unique due to the presence of both ethyl and methyl groups at the 2 and 5 positions, respectively This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds
Propiedades
Número CAS |
24571-21-9 |
|---|---|
Fórmula molecular |
C15H22O2 |
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
2,5-diethyl-5-methyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C15H22O2/c1-4-14(3)11-16-15(5-2,17-12-14)13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3 |
Clave InChI |
BGLZAIMIXSJVRI-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC(OC1)(CC)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


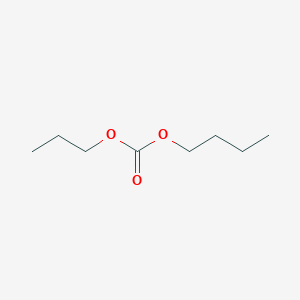
![3-Chloro-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14690386.png)


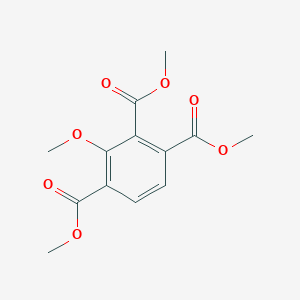
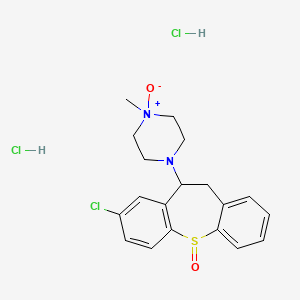

![2-{(1e)-3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzonitrile](/img/structure/B14690412.png)
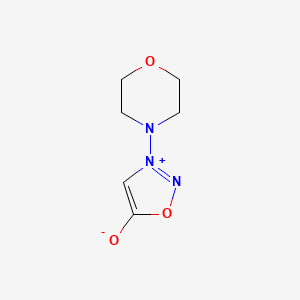
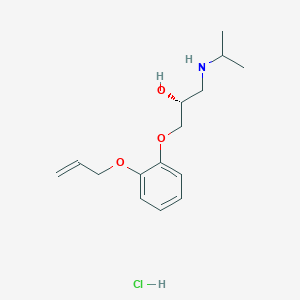
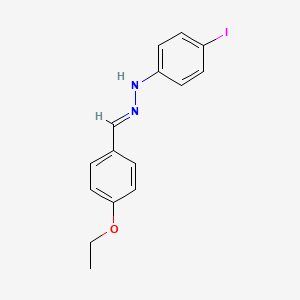
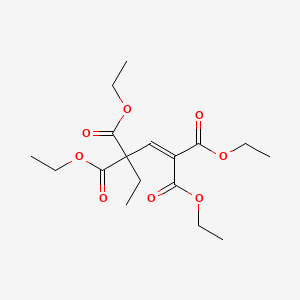
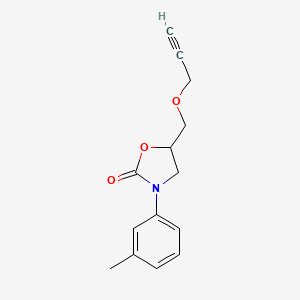
![Ethanol, 2,2'-[[3-(trimethoxysilyl)propyl]imino]bis-](/img/structure/B14690468.png)
